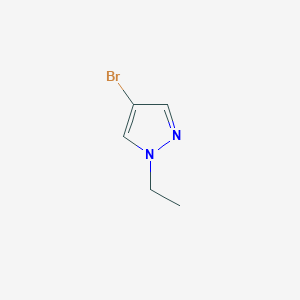

4-bromo-1-ethyl-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Organic and Medicinal Chemistry

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a key feature in a vast number of both natural and synthetic molecules, demonstrating a wide array of biological and pharmacological activities. guidechem.comnih.gov The pyrazole nucleus is considered a "pharmacologically important active scaffold" and is present in numerous established drugs. nih.gov

The significance of pyrazole heterocycles stems from their diverse therapeutic applications, which include:

Anti-inflammatory and Analgesic Agents: Several pyrazole derivatives have been successfully commercialized as nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Antimicrobial and Antifungal Activity: The pyrazole core is a common feature in compounds developed to combat various microbial and fungal infections. nih.govglobalresearchonline.net

Anticancer Properties: Researchers have extensively explored pyrazole derivatives for their potential as antitumor agents. nih.govglobalresearchonline.net

Agrochemicals: Beyond medicine, pyrazole derivatives are used in the agricultural sector as pesticides and herbicides. lookchem.com

The versatility of the pyrazole ring allows for chemical modifications at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules to achieve desired biological effects. globalresearchonline.net This adaptability has cemented the pyrazole scaffold as a privileged structure in drug discovery and development. nih.gov

Overview of Halogenated Pyrazole Derivatives in Academic Investigations

Within the broad family of pyrazole derivatives, halogenated pyrazoles, particularly those brominated at the 4-position, are of special interest to synthetic organic chemists. guidechem.com Halogens, such as bromine, serve as excellent "handles" for further molecular elaboration through a variety of cross-coupling reactions. 4-Bromopyrazoles are valuable intermediates because the bromine atom can be readily substituted with other functional groups, allowing for the construction of more complex molecular frameworks. rsc.org

The introduction of a bromine atom at the C4 position of the pyrazole ring is a key strategic step in the synthesis of many targeted compounds. globalresearchonline.net This functionalization opens up possibilities for reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net The reactivity of the C-Br bond makes 4-bromopyrazoles versatile precursors for creating libraries of novel compounds for screening in drug discovery and materials science. guidechem.com The crystallographic structures of 4-halogenated-1H-pyrazoles have been studied to understand their supramolecular motifs, which are influenced by the nature of the halogen atom. mdpi.com

Scope and Research Imperatives for 4-Bromo-1-ethyl-1H-pyrazole

This compound is a specific example of a halogenated pyrazole that serves as a valuable research chemical. pharmaffiliates.comsigmaaldrich.com The primary research imperative for this compound is its utility as a synthetic intermediate. The presence of the ethyl group at the N1 position and the bromo group at the C4 position provides a defined molecular scaffold for building more complex molecules.

The key attributes of this compound in a research context include:

A Defined Substitution Pattern: The ethyl group at N1 and the bromo group at C4 provide a specific and stable starting material for multi-step syntheses.

A Reactive Site for Further Chemistry: The bromine atom is the key reactive site, allowing for the introduction of a wide range of substituents through various coupling reactions.

Access to Novel Derivatives: By using this compound as a precursor, chemists can synthesize novel pyrazole derivatives with potentially enhanced biological activities or unique material properties.

The physical and chemical properties of this compound are crucial for its application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇BrN₂ |

| Molecular Weight | 175.03 g/mol sigmaaldrich.com |

| Physical State | Solid sigmaaldrich.com |

| InChI Key | IPMSARLBJARXSC-UHFFFAOYSA-N sigmaaldrich.com |

| SMILES | CCn1cc(Br)cn1 sigmaaldrich.com |

The research focus on this compound is therefore not on its direct application, but on its role as a fundamental building block. The imperative is to leverage its chemical reactivity to explore new chemical space and develop next-generation pharmaceuticals, agrochemicals, and functional materials. The synthesis of derivatives from this compound contributes to the ever-expanding library of pyrazole-based molecules available for scientific investigation.

Compound Names Mentioned

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-bromopyrazole |

| Celecoxib |

| Rimonabant |

| Lonazolac |

| 4-bromo-1-phenyl-sulphonylpyrazole |

| 4-bromo-1-phenyl-1H-pyrazol-3-ol |

| 4-bromo-3-methoxy-1-phenyl-1H-pyrazole |

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1-ethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c1-2-8-4-5(6)3-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPMSARLBJARXSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502742 | |

| Record name | 4-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71229-85-1 | |

| Record name | 4-Bromo-1-ethyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1-ethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 1 Ethyl 1h Pyrazole and Its Congeners

Established Synthetic Pathways to Brominated Pyrazoles

The construction of brominated pyrazole (B372694) skeletons has traditionally relied on several robust and well-documented synthetic routes. These methods, while effective, sometimes face challenges such as the use of hazardous reagents, limited regioselectivity, and harsh reaction conditions. beilstein-archives.org

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

A cornerstone in pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.orgyoutube.com This approach is widely employed due to the ready availability of starting materials and its operational simplicity. youtube.com The reaction proceeds by the initial formation of an imine with one nitrogen of the hydrazine, followed by the formation of an enamine with the second nitrogen, which then tautomerizes to the stable aromatic pyrazole ring. youtube.com

To introduce a bromine atom at the 4-position, a common strategy involves the use of a brominated 1,3-dicarbonyl precursor. Alternatively, the pyrazole ring can be formed first, followed by a subsequent bromination step. For the synthesis of N-substituted pyrazoles, such as 4-bromo-1-ethyl-1H-pyrazole, ethylhydrazine (B1196685) would be the hydrazine derivative of choice. The reaction of ethylhydrazine with a suitable 1,3-dicarbonyl compound, followed by bromination, or the reaction with a pre-brominated dicarbonyl substrate, leads to the desired product.

A specific example involves the reaction of maleic acid diester with 3-chloro-5-R1-2-hydrazinopyridine in an alkaline solution to produce a pyrazole intermediate. This intermediate is then treated with phosphorus oxybromide to yield a brominated pyrazole derivative. google.com High-pressure conditions have also been shown to significantly accelerate the reaction between phenylhydrazine (B124118) and ethyl cyanoacetate, facilitating the synthesis of pyrazole precursors. researchgate.net

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Phenylhydrazine, Ethyl Cyanoacetate | High Pressure (7 katm), Base Catalysis | 5-amino-3-hydroxy-1-phenyl-1H-pyrazol | up to 90% | researchgate.net |

| Maleic acid diester, 3-chloro-5-R1-2-hydrazinopyridine | Alkaline solution, then POBr3 | 3-bromo-1-(3-chloro-5-R1-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Not specified | google.com |

Electrophilic Halogenation Protocols

Direct halogenation of the pyrazole ring is a frequently used method for introducing a bromine atom. beilstein-archives.orgresearchgate.net The C4 position of the pyrazole ring is generally the most susceptible to electrophilic attack. researchgate.net Therefore, treatment of a 1-substituted pyrazole with an electrophilic brominating agent typically results in the selective formation of the 4-bromo derivative.

Commonly employed brominating agents include bromine (Br2) and N-bromosuccinimide (NBS). nih.govnih.gov The reaction is often carried out in a suitable solvent, such as carbon tetrachloride, dichloromethane, or acetic acid. nih.govnih.gov For instance, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) at room temperature provides an efficient, metal-free route to 4-halogenated pyrazoles in moderate to excellent yields. beilstein-archives.org In some cases, microwave irradiation can be utilized to promote the bromination reaction, as seen in the synthesis of a 4-bromo derivative using NBS. acs.org

| Pyrazole Substrate | Brominating Agent | Conditions | Product | Yield | Reference |

| 3-aryl-1H-pyrazol-5-amines | N-Bromosuccinimide (NBS) | Room Temperature, DMSO | 4-bromo-3-aryl-1H-pyrazol-5-amines | Moderate to Excellent | beilstein-archives.org |

| 1-ethyl-pyrazole (hypothetical) | N-Bromosuccinimide (NBS) | Microwave irradiation | This compound | Moderate | acs.org |

| 1-vinylpyrazoles | Bromine (Br2) | Carbon tetrachloride, -20 °C | 4-bromo-1-vinylpyrazoles and other products | Complex mixture | nih.gov |

Multicomponent Reaction Strategies

One such strategy involves the reaction of a hydrazine, an acetylacetone, and a brominating agent in a one-pot synthesis. For example, an electrocatalytic three-component reaction of hydrazine, acetylacetone, and diethyl bromomalonate has been reported for the synthesis of 4-bromopyrazoles. sioc-journal.cn In this process, the pyrazole is formed in situ and subsequently brominated. sioc-journal.cn Another approach extends the classical Knorr synthesis by incorporating a subsequent halogenation step with an N-halosuccinimide in the same pot. beilstein-journals.org

| Reactants | Catalyst/Conditions | Product | Reference |

| Hydrazine, Acetylacetone, Diethyl Bromomalonate | Electrocatalysis | 4-Bromopyrazoles | sioc-journal.cn |

| Terminal alkynes, Acyl chlorides, Hydrazines, N-halosuccinimide | One-pot | 4-Halopyrazoles | beilstein-journals.org |

| Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Ammonium acetate, Water | Polyfunctionalized Pyrazoles | preprints.org |

Modern Approaches in the Synthesis of this compound Analogues

Recent advancements in synthetic organic chemistry have introduced more sophisticated and versatile methods for the synthesis of pyrazole derivatives. These modern techniques often provide greater control over regioselectivity and functional group tolerance.

Transition-Metal-Catalyzed Cross-Coupling Methods in Pyrazole Synthesis

Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including heterocyclic compounds like pyrazoles. nobelprize.orglibretexts.orgacs.org These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. acs.org Halogenated pyrazoles, such as 4-bromopyrazoles, are particularly valuable substrates in these transformations, serving as key building blocks for the synthesis of more elaborate structures. beilstein-archives.org

Palladium catalysis stands at the forefront of cross-coupling chemistry, with reactions like the Suzuki, Heck, and Sonogashira couplings being widely adopted in both academic and industrial settings. nobelprize.orgacs.org These reactions are prized for their mild reaction conditions and broad functional group compatibility. nobelprize.org

The Suzuki coupling, which involves the reaction of an organoboron compound with an organohalide, is a powerful tool for creating carbon-carbon bonds. nobelprize.org A general protocol for the palladium-mediated Suzuki coupling of pyrazole triflates with arylboronic acids has been developed, highlighting the utility of this method in functionalizing the pyrazole core. capes.gov.br The use of specific ligands, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), can significantly enhance product yields and broaden the substrate scope. capes.gov.br

The mechanism of these palladium-catalyzed cross-coupling reactions generally involves a catalytic cycle that includes oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the organometallic reagent, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. nobelprize.org

| Reaction Type | Coupling Partners | Catalyst System | Product Type | Reference |

| Suzuki Coupling | Pyrazole triflate, Arylboronic acid | Palladium catalyst, dppf ligand | Aryl-substituted pyrazoles | capes.gov.br |

| General Cross-Coupling | Organohalide (e.g., 4-bromopyrazole), Organozinc or Organoboron compound | Palladium(0) complex | Functionalized pyrazoles | nobelprize.org |

Copper-Catalyzed Transformations

Copper catalysis has emerged as a powerful tool in the synthesis of pyrazoles, offering an inexpensive and versatile alternative to other transition metals. rsc.orgrsc.org These methods often proceed under mild conditions with good functional group tolerance. rsc.org

One notable approach involves the copper-catalyzed cascade reaction of oxime acetates, amines, and aldehydes. rsc.orgrsc.org This relay oxidative process facilitates the formation of multiple bonds (C–C, C–N, and N–N) in a single operation, leading to 1,3- and 1,3,4-substituted pyrazoles. rsc.orgrsc.org The reaction utilizes an internal oxidant (oxime acetate) to initiate the sequence and molecular oxygen as a green terminal oxidant for the final dehydrogenation step, making it an atom- and step-economical process. rsc.orgrsc.org

Another efficient method is the copper-catalyzed aerobic oxidative C(sp2)–H amination. acs.org This strategy allows for the direct formation of the pyrazole ring system with high efficiency and tolerates a variety of functional groups under mild conditions. acs.org For instance, the synthesis of pyrazoles can be achieved using Cu(OAc)2 as the catalyst and DABCO as an additive in DMSO at 100 °C with molecular oxygen as the oxidant. acs.org

Furthermore, copper(I)-catalyzed reactions of phenylhydrazones and dialkyl ethylenedicarboxylates have been developed for the one-pot synthesis of polysubstituted pyrazoles. thieme-connect.com This method provides good yields and operates under relatively simple conditions. thieme-connect.com The use of silica-supported copper catalysts has also been successfully implemented in the synthesis of 1,4-disubstituted pyrazoles via the cycloaddition of sydnones and terminal alkynes, a methodology that has been adapted to continuous flow systems. rsc.org

| Catalyst | Reactants | Product | Key Features |

| Cu(OAc)2 | Oxime acetates, amines, aldehydes | 1,3- and 1,3,4-substituted pyrazoles | Relay oxidation, atom- and step-economical. rsc.orgrsc.org |

| Cu(OAc)2 | Hydrazones, alkynes | Pyrazoles | Aerobic oxidative C(sp2)–H amination, mild conditions. acs.org |

| CuI | Phenylhydrazones, dialkyl ethylenedicarboxylates | Polysubstituted pyrazoles | Efficient one-pot synthesis. thieme-connect.com |

| Silica-supported Copper | Sydnones, terminal alkynes | 1,4-disubstituted pyrazoles | Applicable in continuous flow systems. rsc.org |

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazoles to minimize environmental impact. thieme-connect.comgsconlinepress.com This includes the use of aqueous media, catalyst-free and solvent-free conditions, and the development of multicomponent reactions. rsc.orgrsc.orgresearchgate.netrsc.org

Aqueous-Mediated Syntheses

Water is an ideal solvent for green synthesis due to its abundance, non-toxicity, and safety. thieme-connect.comresearchgate.net Several methods for pyrazole synthesis have been developed to take advantage of these properties. For instance, the condensation of hydrazines or hydrazides with 1,3-diketones can be efficiently carried out in water at room temperature using a recyclable solid acid catalyst like Amberlyst-70. researchgate.net This approach offers an environmentally benign route with a simple workup procedure. researchgate.net

Multicomponent reactions in aqueous media have also been explored. The synthesis of pyrano[2,3-c]pyrazole derivatives, for example, can be achieved through a four-component condensation in a water-ethanol mixture, facilitated by microwave irradiation and an eco-friendly catalyst. nih.gov Similarly, catalyst-free multicomponent reactions for pyrazole synthesis have been reported in water under ultrasonic irradiation, providing excellent yields. nih.gov

| Method | Reactants | Catalyst/Conditions | Key Features |

| Condensation | Hydrazines/hydrazides, 1,3-diketones | Amberlyst-70, Water, Room Temperature | Recyclable catalyst, simple workup. researchgate.net |

| Four-component condensation | Acetoacetic ester, hydrazine hydride, aldehydes, malononitrile | l-tyrosine, Water-ethanol, Microwave | Eco-friendly. nih.gov |

| Catalyst-free multicomponent reaction | Ethyl acetoacetate, aromatic aldehydes, hydrazine monohydrate, malononitrile | Water, Ultrasonic irradiation | Excellent yields, catalyst-free. nih.gov |

Catalyst-Free and Solvent-Free Approaches

Eliminating both the catalyst and the solvent represents a significant step towards a truly green synthetic process. rsc.orgrsc.orgresearchgate.net The 1,3-dipolar cycloaddition of diazo compounds to alkynes can be achieved by simple heating under solvent-free conditions, affording pyrazole products in high yields without the need for workup or purification. rsc.org

Solventless condensation of diketones and hydrazines at room temperature, sometimes with a catalytic amount of acid, also provides pyrazole derivatives in high yields. rsc.org Furthermore, microwave-assisted synthesis has proven effective for the catalyst- and solvent-free condensation of hydrazines/hydrazides with 1,3-diketones, leading to high yields in very short reaction times. researchgate.net One-pot methods utilizing tetrabutylammonium (B224687) peroxydisulfate (B1198043) as a catalyst under solvent-free conditions have also been reported for the synthesis of fully substituted pyrazoles. rsc.org

| Method | Reactants | Conditions | Key Features |

| 1,3-Dipolar Cycloaddition | Diazo compounds, alkynes | Heating, Solvent-free | High yields, no workup required. rsc.org |

| Condensation | Diketones, hydrazines | Room temperature, Solventless | High yields. rsc.org |

| Condensation | Hydrazines/hydrazides, 1,3-diketones | Microwave, Solvent-free, Catalyst-free | Rapid reaction, high yields. researchgate.net |

| One-pot Synthesis | Aldehydes, arylhydrazines, β-diketones/β-ketoesters | (TBA)2S2O8, Solvent-free | Synthesis of fully substituted pyrazoles. rsc.org |

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry offers significant advantages over traditional batch methods, including enhanced safety, improved reproducibility, and easier scalability. mdpi.comgalchimia.com This technology has been successfully applied to the synthesis of pyrazoles, enabling reactions to be performed faster and under conditions not easily achievable in batch. mdpi.comgalchimia.com

A notable application is the two-step flow synthesis of substituted pyrazoles from acetophenones. galchimia.com In this process, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which then reacts with hydrazine in a second step to generate the pyrazole. galchimia.com This tandem reaction can be performed in a continuous flow setup, yielding a variety of pyrazoles in high yields. galchimia.com

Continuous-flow 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) is another efficient flow-based method for pyrazole synthesis. mdpi.com Additionally, a two-step flow strategy involving copper-catalyzed homocoupling of terminal alkynes to form 1,3-diyne intermediates, followed by reaction with hydrazine, has been developed for the synthesis of 3,5-disubstituted pyrazoles with very good yields. mdpi.comrsc.org This approach allows for the direct synthesis from readily available starting materials without the need to isolate intermediates. rsc.org

Electrochemical Synthesis Routes

Electrochemical methods provide a green and efficient alternative for the synthesis of pyrazoles, often operating under mild conditions and avoiding the need for chemical oxidants or catalysts. nih.govthieme-connect.comrsc.orgrsc.org

An electrochemical approach for the direct synthesis of pyrazoles from easily accessible hydrazones and dipolarophiles has been developed, which can be scaled up to the decagram level. nih.gov This method can be performed in a biphasic (aqueous/organic) system, which is advantageous for sensitive alkenes, and utilizes inexpensive sodium iodide as both a supporting electrolyte and a mediator. nih.gov

Another innovative electrochemical method involves the reduction of aryl diazonium salts, which act as dual synthons to generate both aryl radicals and aryl diazo radicals. rsc.orgrsc.org This allows for the direct and orderly construction of multi-substituted pyrazole derivatives without the need for transition metals or external oxidants, characterized by its environmental friendliness and high atom economy. rsc.orgrsc.org Electrocatalytic three-component reactions of hydrazine, acetylacetone, and diethyl bromomalonate have also been reported for the efficient and eco-friendly synthesis of 4-bromopyrazoles. sioc-journal.cn

Regioselectivity and Stereocontrol in Synthetic Protocols

Controlling regioselectivity and stereocontrol is a critical aspect of pyrazole synthesis, particularly when dealing with unsymmetrical starting materials. conicet.gov.arnih.govacs.org The classical Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine often leads to a mixture of regioisomers, which can be difficult to separate. thieme-connect.comconicet.gov.aringentaconnect.com

Significant improvements in regioselectivity have been achieved by modifying reaction conditions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents in the reaction of 1,3-diketones with methylhydrazine has been shown to dramatically increase the regioselectivity in favor of the 5-arylpyrazole isomers. conicet.gov.ar

In the context of stereocontrol, the Michael addition of pyrazoles to conjugated carbonyl alkynes has been developed for the regio- and stereoselective switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov The presence or absence of silver carbonate (Ag2CO3) plays a crucial role in determining the stereochemical outcome, with Ag2CO3-free reactions yielding the thermodynamically stable (E)-isomers and reactions with Ag2CO3 producing the (Z)-isomers. nih.gov

Furthermore, base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides excellent regioselectivity in the construction of pyrazoles under mild conditions. acs.org Flow chemistry has also been shown to provide excellent regioselectivities in the synthesis of pyrazole derivatives. mdpi.com The development of organocatalyzed formal [3 + 3] annulation reactions has enabled the stereocontrolled construction of complex fused pyrazole systems, such as tetrahydropyrano[2,3-c]pyrazoles, with high diastereo- and enantioselectivity. nih.gov

| Method | Key Aspect | Controlling Factor | Outcome |

| Knorr Condensation | Regioselectivity | Fluorinated alcohol solvents (TFE, HFIP) | Increased formation of 5-arylpyrazole isomers. conicet.gov.ar |

| Michael Addition | Stereoselectivity | Presence/absence of Ag2CO3 | Switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles. nih.gov |

| [3+2] Cycloaddition | Regioselectivity | Base-mediated reaction of 2-alkynyl-1,3-dithianes and sydnones | Excellent regioselectivity. acs.org |

| Organocatalyzed [3+3] Annulation | Stereocontrol | Bifunctional squaramide catalyst | Highly stereocontrolled synthesis of tetrahydropyrano[2,3-c]pyrazoles. nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 1 Ethyl 1h Pyrazole

Substitution Reactions at the Pyrazole (B372694) Ring

The C-Br bond at the 4-position of the pyrazole ring is the primary site for substitution reactions, enabling the introduction of a wide range of functional groups. These transformations are crucial for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

Halogen-Metal Exchange and Borylation Reactions

While classical halogen-metal exchange using organolithium reagents is a common method for activating aryl and heteroaryl halides, a more contemporary and widely used transformation for 4-bromopyrazoles is palladium-catalyzed Miyaura borylation. This reaction converts the carbon-bromine bond into a carbon-boron bond, yielding a pyrazole-boronate ester. This intermediate is a key precursor for subsequent Suzuki-Miyaura cross-coupling reactions.

A documented example involves the reaction of 4-bromo-1-ethyl-1H-pyrazole with bis(pinacolato)diboron (B136004) in the presence of a palladium catalyst to form the corresponding 1-ethyl-1H-pyrazole-4-boronate ester. google.com This transformation highlights the utility of the C-Br bond as a handle for introducing boron-containing functional groups.

Table 1: Example of Miyaura Borylation of this compound google.com

| Starting Material | Reagents | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Bis(pinacolato)diboron | Pd(dppf)Cl₂ | Potassium Acetate | 1,4-Dioxane | 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole |

Nucleophilic Aromatic Substitution

The bromine atom at the C4 position of the pyrazole ring is susceptible to replacement by various nucleophiles. Research on the related compound, this compound-5-carboxylic acid, indicates that the bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate reaction conditions. This reactivity is attributed to the electron-withdrawing nature of the pyrazole ring, which enhances the electrophilicity of the carbon atom bonded to the bromine. Derivatives of this compound are known to participate in nucleophilic substitution reactions, leading to the formation of new functionalized pyrazoles.

Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as an excellent anchor point for various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds.

Heck Reaction

Patent literature describes the possibility of using 4-halo-pyrazole precursors, including those with a bromine atom, in Heck reactions. epo.org This reaction typically involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, providing a powerful method for C-C bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely employed method for creating biaryl or vinyl-aryl linkages. While some attempts to use pyrazole-boronic acid derivatives in Suzuki couplings have been challenging acs.org, the reaction is feasible and highly useful. The borylated derivatives of 4-bromo-1-ethyl-pyrazole, as prepared via Miyaura borylation google.comgoogleapis.com, are key intermediates for this transformation. For instance, methyl this compound-3-carboxylate has been successfully used in Suzuki coupling reactions, albeit with varying yields depending on the specific reaction partners and conditions.

Ullmann Condensation (C-N Coupling)

Copper-catalyzed C-N cross-coupling, often referred to as the Ullmann condensation, has been successfully applied to this compound for the synthesis of N-arylated pyrazoles. Specific examples from patent literature demonstrate the coupling of this compound with various amine-containing compounds using a copper(I) iodide catalyst and a diamine ligand. google.comgoogle.com

Table 2: Example of Copper-Catalyzed C-N Coupling of this compound google.comgoogle.com

| Substrates | Catalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| This compound, Amine | Copper(I) iodide (CuI) | N,N'-Dimethylethylenediamine | Tripotassium phosphate (B84403) (K₃PO₄) | Toluene | 120 °C |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms behind the reactions of this compound is essential for optimizing reaction conditions and predicting outcomes.

Studies on C-H Activation and Functionalization

A significant area of research in heterocycle chemistry is the direct functionalization of C-H bonds. In the context of 4-halopyrazoles, studies have demonstrated the palladium-catalyzed direct arylation at the C5 position. google.com A key finding from this research is the high chemoselectivity of the reaction; the C-H bond at the 5-position is activated and arylated while the C-Br or C-I bond at the 4-position remains intact. google.com This selectivity is crucial as it allows for sequential functionalization, where the C5 position can be modified via C-H activation first, followed by a cross-coupling reaction at the C4-halogen bond. This regioselective approach has been developed for 4-nitropyrazoles as well, enabling arylation at the C5 position. ambeed.com

Cycloaddition Mechanisms

While specific examples of this compound participating in cycloaddition reactions are not extensively documented, the general principles of such reactions are well-established for related heterocyclic systems. The Diels-Alder reaction, a [4+2] cycloaddition, can proceed through either a concerted, one-step mechanism or a stepwise mechanism involving zwitterionic or diradical intermediates. The specific pathway is highly dependent on the electronic nature of the diene and dienophile.

In related furan (B31954) systems, it has been shown that the presence of a bromine atom can significantly influence the rate and outcome of intramolecular cycloadditions. The bromine substituent can increase the reaction's exothermicity, which lowers the activation enthalpy and accelerates the cycloaddition process. This electronic effect is attributed to the preference of the electronegative bromine atom to be attached to the more highly alkylated and electropositive framework of the product. These findings suggest that the bromine atom in this compound would likely play a significant role in influencing its reactivity should it be employed as a dienophile or dipolarophile in cycloaddition reactions.

Rearrangement Pathways

Direct studies on the rearrangement pathways of this compound are not extensively documented in the reviewed literature. However, insights can be drawn from the behavior of analogous substituted pyrazole systems. A notable example involves the rearrangement of 4-bromo-1-phenylsulphonylpyrazole.

In this related system, directed lithiation at the 5-position, followed by quenching with certain electrophiles, can lead to the formation of 5-substituted-4-bromo-1-phenylsulphonylpyrazoles. Interestingly, some of these products have been observed to undergo isomerization under the reaction conditions to yield the thermodynamically more stable 4-bromo-1-phenylsulphonyl-3-substituted pyrazoles. nih.gov This suggests a rearrangement pathway where a substituent migrates from the C5 to the C3 position of the pyrazole ring.

This isomerization is significant as it provides a potential, albeit inferred, rearrangement pathway for this compound. The mechanism for such a rearrangement would likely involve the formation of an intermediate that allows for the migration of a substituent. The driving force for this process is the attainment of a more thermodynamically stable isomer. While this has been observed with a phenylsulphonyl group at the N1 position, it is plausible that similar rearrangements could occur with an ethyl group, potentially under thermal or catalytic conditions. Further mechanistic studies would be required to confirm this hypothesis for this compound.

Derivatization Strategies from the Bromo Substituent

The bromine atom at the C4 position of this compound is a key functional handle for a variety of chemical transformations, enabling the synthesis of diverse derivatives. The electrophilic nature of the carbon to which the bromine is attached makes it susceptible to nucleophilic substitution and a prime candidate for transition-metal-catalyzed cross-coupling reactions.

One of the most powerful and versatile methods for the derivatization of aryl and heteroaryl halides is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds. Research on the related compound, 4-bromo-1-trityl-1H-pyrazole, has demonstrated the feasibility of this strategy. chemicalbook.com In these studies, various amines can be coupled with the 4-bromopyrazole core to introduce new functionalities.

The general applicability of such cross-coupling reactions suggests that this compound can serve as a valuable building block in organic synthesis. The bromine atom can be replaced by a range of nucleophiles, not limited to amines, to introduce carbon, oxygen, sulfur, and other heteroatom-based substituents. This versatility allows for the construction of a library of pyrazole derivatives with tailored electronic and steric properties.

Below is a table summarizing representative derivatization reactions based on the reactivity of analogous 4-bromopyrazole systems.

| Reactant | Reagent/Catalyst | Product Type | Potential Application |

| Amine | Palladium catalyst (e.g., Pd(dba)₂) with a suitable ligand (e.g., tBuDavePhos) | 4-amino-1-ethyl-1H-pyrazole derivative | Synthesis of biologically active molecules |

| Alcohol | Copper catalyst (e.g., CuI) with a ligand and base | 4-alkoxy-1-ethyl-1H-pyrazole derivative | Development of new materials and pharmaceuticals |

| Boronic Acid | Palladium catalyst (e.g., Pd(PPh₃)₄) with a base | 4-aryl/vinyl-1-ethyl-1H-pyrazole derivative | Construction of complex organic scaffolds |

These examples highlight the synthetic utility of the bromo substituent in this compound for creating a diverse array of more complex molecules. The specific conditions for these transformations would need to be optimized for the ethyl-substituted pyrazole.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 1 Ethyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules like 4-bromo-1-ethyl-1H-pyrazole. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Proton NMR (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole (B372694) ring and the N-ethyl group. The two protons on the pyrazole ring, H-3 and H-5, are anticipated to appear as singlets due to the absence of adjacent proton coupling. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen atoms and the bromine substituent.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The methylene protons are coupled to the three methyl protons, resulting in a quartet, while the methyl protons are coupled to the two methylene protons, leading to a triplet.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| H-3 | ~7.5 | Singlet |

| H-5 | ~7.6 | Singlet |

| -CH₂- (ethyl) | ~4.1 | Quartet |

| -CH₃ (ethyl) | ~1.4 | Triplet |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, five distinct signals are expected, corresponding to the three carbon atoms of the pyrazole ring and the two carbons of the ethyl group. The chemical shift of the C-4 carbon is significantly influenced by the direct attachment of the bromine atom, typically causing a downfield shift. The chemical shifts of the ethyl group carbons are found in the typical aliphatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3 | ~139 |

| C-4 | ~95 |

| C-5 | ~128 |

| -CH₂- (ethyl) | ~45 |

| -CH₃ (ethyl) | ~15 |

Note: These are predicted values based on analogous structures and may vary slightly in experimental conditions.

Nitrogen-15 NMR (¹⁵N NMR) Analysis

¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR, offers direct insight into the electronic environment of the nitrogen atoms within the pyrazole ring. The two nitrogen atoms in this compound are chemically non-equivalent. N-1 is bonded to the ethyl group, while N-2 is situated between two carbon atoms of the ring. This difference in bonding and electronic environment results in two distinct signals in the ¹⁵N NMR spectrum. The chemical shifts are typically referenced against an external standard like nitromethane. semanticscholar.org

Specialized NMR Techniques

To further confirm the structural assignment, specialized 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable. An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the 1D spectra. An HMBC experiment would reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity between the ethyl group and the pyrazole ring, for instance, by showing a correlation between the methylene protons of the ethyl group and the C-5 and C-3 carbons of the pyrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H bonds of the aromatic pyrazole ring and the aliphatic ethyl group, as well as C=C and C=N stretching vibrations within the pyrazole ring. The C-Br stretching vibration is also expected, although it typically appears in the fingerprint region at lower wavenumbers. For comparison, the IR spectrum of the parent compound, 4-bromo-1H-pyrazole, shows N-H stretching bands, which would be absent in the N-ethylated derivative. semanticscholar.org

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| C=N stretch | 1600 - 1500 |

| C=C stretch | 1500 - 1400 |

| C-Br stretch | 700 - 500 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the determination of the molecular weight of the compound and provides information about its structure through the analysis of fragmentation patterns.

The molecular formula of this compound is C₅H₇BrN₂. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units. Predicted collision cross-section (CCS) values can also be calculated for different adducts of the molecule. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 174.98654 |

| [M+Na]⁺ | 196.96848 |

| [M-H]⁻ | 172.97198 |

| [M]⁺ | 173.97871 |

Source: PubChemLite uni.lu

Analysis of the fragmentation pattern would likely show the loss of the ethyl group and other characteristic fragments, further confirming the structure of the molecule.

X-ray Crystallography for Solid-State Structure Elucidation

While specific crystallographic data for this compound is not extensively detailed in the surveyed literature, a comprehensive understanding can be derived from the analysis of its parent compound, 4-bromo-1H-pyrazole, and related analogs. The crystal structure of 4-bromo-1H-pyrazole was first reported in 1999 and serves as a crucial reference. mdpi.com

The structure of 4-bromo-1H-pyrazole is isostructural with its chloro analog, 4-chloro-1H-pyrazole. mdpi.comnih.gov These molecules exhibit a notable supramolecular assembly in the solid state, forming hydrogen-bonded trimeric units. mdpi.comnih.gov This is in contrast to 4-fluoro-1H-pyrazole, which forms one-dimensional catemeric chains through intermolecular hydrogen bonding. mdpi.comnih.gov The asymmetric unit in the 4-chloro analog consists of one and a half molecules, with the trimeric assembly being bisected by a mirror plane. nih.gov

The introduction of the N-ethyl group in this compound precludes the formation of the N-H···N hydrogen bonds that define the trimeric structure of the parent compound. This fundamental change means that the crystal packing of the ethyl derivative will be governed by weaker intermolecular forces, such as dipole-dipole interactions and van der Waals forces, potentially leading to a significantly different solid-state arrangement.

Detailed crystallographic parameters for the parent compound, 4-bromo-1H-pyrazole, provide a baseline for understanding the core pyrazole geometry.

Table 1: Crystallographic Data for 4-bromo-1H-pyrazole (Note: Data is for the parent compound, not the N-ethyl derivative)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnma |

| N–N Bond Length (Å) | 1.335 (9) |

| C–N Bond Lengths (Å) | 1.327 (10) - 1.343 (10) |

| Supramolecular Motif | Trimeric |

This data is based on the analysis of 4-bromo-1H-pyrazole and its comparison with the 4-chloro analog. nih.gov

Complementary Analytical Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of this compound and for elucidating its electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for verifying the structure of this compound in solution.

¹³C NMR: The carbon spectrum provides information on all unique carbon atoms in the molecule. Distinct signals are expected for the three pyrazole ring carbons and the two carbons of the ethyl group. The carbon atom bonded to bromine (C4) would show a characteristic chemical shift, typically at a lower field (δ 80-90 ppm) compared to the other ring carbons. mdpi.com

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | ||

| Pyrazole H-3/H-5 | ~7.5 - 8.0 | Singlet |

| Ethyl -CH₂ | ~4.2 | Quartet |

| Ethyl -CH₃ | ~1.4 | Triplet |

| ¹³C NMR | ||

| Pyrazole C-3/C-5 | ~127 - 140 | |

| Pyrazole C-4 | ~82 | |

| Ethyl -CH₂ | ~45-50 | |

| Ethyl -CH₃ | ~15 |

Predicted values are based on spectral data from analogous compounds such as 4-bromo-3-methoxy-1-phenyl-1H-pyrazole. mdpi.com

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for Substituted Pyrazoles

| Wavenumber (cm⁻¹) | Vibration Type |

| 2900 - 3000 | C-H stretch (Aliphatic) |

| 1500 - 1550 | C=N, C=C stretch (Pyrazole ring) |

| 1000 - 1200 | C-N stretch |

| < 700 | C-Br stretch |

Data compiled from related pyrazole structures. mdpi.comnih.gov

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For this compound (C₅H₇BrN₂), the mass spectrum would show a characteristic molecular ion peak (M⁺). uni.lu Due to the presence of the bromine atom, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity, which is a definitive signature for a monobrominated compound. mdpi.com

Theoretical and Computational Investigations of 4 Bromo 1 Ethyl 1h Pyrazole

Quantum Chemical Calculations: A Methodological Overview

Quantum chemical calculations provide a foundational understanding of a molecule's behavior at the atomic and electronic levels. For a compound like 4-bromo-1-ethyl-1H-pyrazole, such studies would typically involve a multi-faceted approach.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. While specific optimized coordinates for this compound are not available, studies on similar pyrazole (B372694) derivatives often employ methods like B3LYP with basis sets such as 6-311++G(d,p) to achieve reliable results. electrochemsci.orgnih.gov The electronic structure, detailing the distribution of electrons within the molecule, would also be determined, providing insights into its polarity and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. nih.govmdpi.com For this compound, one would expect the electron density of the HOMO to be located on the pyrazole ring and the bromine atom, while the LUMO would likely be distributed over the pyrazole ring system. The specific energy values and the resulting gap remain to be calculated.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy associated with these interactions. doi.orgnih.gov For this compound, NBO analysis would reveal the nature of the C-Br bond, the delocalization of electron density within the pyrazole ring, and any hyperconjugative interactions involving the ethyl group.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical calculations can generate predicted infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.govnih.gov The calculated vibrational frequencies in the IR spectrum would correspond to the stretching and bending of different bonds, while the NMR chemical shifts would depend on the electronic environment of each nucleus. Without specific studies on this compound, these predictive data points are unavailable.

Molecular Modeling and Simulation Approaches

Molecular modeling and computational simulations are essential for investigating the properties of pyrazole derivatives. eurasianjournals.com These methods provide a molecular-level understanding of structure, reactivity, and interactions with biological systems. Techniques such as Density Functional Theory (DFT) are employed to perform theoretical calculations, which can then be compared with experimental data to validate the computational models. researchgate.net These computational studies are vital for interpreting the molecular characteristics of new pyrazole derivatives. researchgate.net

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein. This method is widely used in drug discovery to screen potential inhibitors. researchgate.net For pyrazole derivatives, docking studies have been instrumental in identifying potential interactions with various protein targets.

Docking studies on a range of pyrazole derivatives have revealed their potential as inhibitors for several protein classes, including:

Kinases: Pyrazole derivatives have been docked against receptor tyrosine kinases and protein kinases, which are crucial targets in cancer therapy. researchgate.netnih.gov These studies show that pyrazole compounds can fit deeply within the ATP binding pocket of kinases like VEGFR-2, Aurora A, and CDK2, forming key hydrogen bonds and other interactions. researchgate.netnih.gov

Other Enzymes: Pyrazole derivatives have also been investigated as inhibitors for other enzymes implicated in diseases like glaucoma. ijpbs.com

The results of these docking studies are often quantified by binding energy scores and inhibition constants (Ki), which indicate the strength of the interaction. Lower binding energies typically suggest a more stable ligand-protein complex.

| Pyrazole Derivative Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| 1,3,4-Thiadiazole-Pyrazole Hybrids | VEGFR-2 (2QU5) | -10.09 | Potential inhibitor with strong binding affinity. researchgate.net |

| 1,3,4-Thiadiazole-Pyrazole Hybrids | CDK2 (2VTO) | -10.35 | Identified as a potential inhibitor of a cell cycle protein. researchgate.net |

| Pyrazole-linked Pyrazoline | EGFR Tyrosine Kinase | Not specified | Compounds bind to the hinge region of the ATP binding site, similar to the standard drug gefitinib. nih.gov |

| Indolin-2-one Pyrazole Derivatives | Not specified | -5.972 to -3.127 | Docking scores suggest potential for anticancer activity. ijpsr.com |

These studies collectively demonstrate that the pyrazole scaffold is a versatile framework for designing molecules that can interact with a variety of biological targets. researchgate.netijpsr.com

Dynamics and Conformational Analysis

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. byjus.com For this compound, the most significant conformational flexibility arises from the rotation around the single bond connecting the ethyl group to the pyrazole ring nitrogen (N1-C_ethyl).

Similar to simple alkanes like ethane (B1197151) and propane, the rotation around this N-C bond leads to different conformations with varying energy levels. libretexts.orgyoutube.com The two principal conformations are:

Staggered: This is the more stable, lower-energy conformation where the atoms or groups on the adjacent carbons are arranged to minimize steric hindrance. libretexts.org In the case of the ethyl group, the terminal methyl group is positioned away from the plane of the pyrazole ring.

Eclipsed: This is a less stable, higher-energy conformation where the atoms or groups on adjacent carbons are aligned, leading to increased torsional strain due to electron-electron repulsion. byjus.comlibretexts.org Here, the terminal methyl group would be aligned with the atoms of the pyrazole ring.

The energy difference between the staggered and eclipsed conformations of ethane is approximately 12 kJ/mol (about 2.9 kcal/mol), which arises from torsional strain. libretexts.orgyoutube.com A similar energy profile, with staggered conformers as energy minima and eclipsed conformers as energy maxima, is expected for the ethyl group of this compound. The rotation of the ethyl group is not entirely free, and there is a small energy barrier that must be overcome to move from one staggered conformation to another. byjus.com

| Conformation | Approximate Dihedral Angle (H-C-N-C) | Relative Energy | Stability |

|---|---|---|---|

| Staggered | 60°, 180°, 300° | Minimum | Most Stable |

| Eclipsed | 0°, 120°, 240° | Maximum | Least Stable |

Applications of 4 Bromo 1 Ethyl 1h Pyrazole As a Key Synthetic Building Block in Advanced Chemical Research

Role in Medicinal Chemistry Research and Drug Design

4-Bromo-1-ethyl-1H-pyrazole has emerged as a valuable scaffold in medicinal chemistry and drug design due to the diverse biological activities exhibited by pyrazole (B372694) derivatives. globalresearchonline.netnih.gov The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms and is a key structural component in numerous pharmaceuticals. globalresearchonline.netnih.gov Its versatility allows for the synthesis of a wide array of derivatives with potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. globalresearchonline.netontosight.aiontosight.ai The presence of the bromo and ethyl groups on the pyrazole ring of this compound provides specific sites for chemical modification, making it a crucial intermediate in the development of new drugs. lookchem.comsmolecule.com

Precursor for Bioactive Pyrazole-Containing Scaffolds

The chemical structure of this compound, featuring a reactive bromine atom, makes it an excellent precursor for creating more complex, bioactive molecules. ontosight.aismolecule.com The bromine atom can be readily substituted through various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of elaborate molecular architectures. mdpi.com This reactivity is fundamental to its role in generating libraries of pyrazole-containing compounds for high-throughput screening in drug discovery programs.

For instance, derivatives of this compound are investigated for their potential as anti-inflammatory agents, antimicrobial agents, and even as candidates for cancer therapy. ontosight.ai The core pyrazole structure is a known pharmacophore, and modifications facilitated by the bromo and ethyl groups can fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. globalresearchonline.netontosight.ai

Development of Novel Therapeutic Agents

The utility of this compound extends to its direct use as an intermediate in the synthesis of novel therapeutic agents. lookchem.com Its structural features are considered promising for exploring new drug development pathways and understanding the mechanisms of action for potential new medicines. lookchem.com The pyrazole ring system is present in a number of approved drugs, highlighting the therapeutic potential of this heterocyclic scaffold. nih.gov

Research has shown that pyrazole derivatives can be designed to target specific biological pathways involved in various diseases. nih.govnih.gov For example, some pyrazole-based compounds have been developed as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation. The ability to functionalize the this compound core allows medicinal chemists to design molecules with improved potency, selectivity, and reduced side effects.

Interactive Table: Examples of Bioactive Molecules Derived from Pyrazole Scaffolds

| Derivative Class | Therapeutic Target/Activity | Reference |

| 1-Aryl-1H-pyrazole-4-carboximidamides | Anti-leishmanial | globalresearchonline.net |

| Pyrazole-integrated benzophenones | Anti-inflammatory | nih.gov |

| 1-Thiocarbamoyl pyrazole derivatives | MAO-B inhibitors, Anti-inflammatory | nih.gov |

| Pyrazole sulfonamides | Anticancer | acs.org |

Utility in Agrochemical and Crop Protection Research

The pyrazole scaffold is not only significant in medicine but also plays a crucial role in the development of modern agrochemicals. globalresearchonline.net Pyrazole derivatives are known to possess a broad spectrum of biological activities that are relevant to crop protection, including insecticidal, herbicidal, and fungicidal properties. nih.gov

Synthesis of Insecticides and Herbicides

This compound and its derivatives serve as key intermediates in the synthesis of various pesticides and herbicides. evitachem.com The specific substitutions on the pyrazole ring can be tailored to target particular pests or weeds, leading to the development of selective and effective crop protection products. nih.gov For example, some pyrazole-based herbicides function by inhibiting key enzymes in plants, leading to weed control. nih.gov Similarly, certain pyrazole derivatives have been developed as potent insecticides. mdpi.com The versatility of the pyrazole core allows for the creation of a wide range of agrochemical products. nih.govevitachem.com

Contributions to Material Science and Advanced Materials Research

Beyond its applications in the life sciences, the pyrazole scaffold is also finding utility in the field of material science. globalresearchonline.net The unique electronic and photophysical properties of certain pyrazole derivatives make them attractive candidates for the development of advanced materials. ontosight.aievitachem.com

Precursors for Fluorescent Dyes and Labels

The aromatic nature of the pyrazole ring, combined with the ability to introduce various substituents, allows for the design of molecules with specific fluorescence properties. ontosight.aievitachem.com While the direct use of this compound in this area is less documented in the provided context, the broader class of pyrazole derivatives is recognized for its potential in creating fluorescent dyes and labels. These materials have applications in various fields, including biological imaging and sensing.

Applications in Polymer Chemistry and Catalysis

The pyrazole scaffold is increasingly recognized for its utility in the development of advanced polymers and catalytic systems. While direct applications of this compound in polymerization are an emerging area, the functionalization of pyrazole derivatives is a well-established route to novel materials. Pyrazole-based microporous organic polymers (MOPs) have been synthesized and show significant promise for applications such as CO2 capture. researchgate.netacs.org These polymers are often created through coupling reactions of functionalized pyrazole monomers. researchgate.netacs.org this compound can serve as a precursor to such monomers after conversion of its bromo-group into a polymerizable functional group.

In the realm of catalysis, pyrazole-based ligands are widely used to form coordination complexes with various metals. researchgate.netmdpi.com These complexes often exhibit significant catalytic activity. mdpi.com Research has shown that ligands can be synthesized by condensing (1H-pyrazole-1-yl)methanol with primary amines, and the resulting in-situ complexes with copper (II) salts are effective in promoting oxidation reactions, such as the conversion of catechol to o-quinone. mdpi.com The this compound molecule is a suitable starting point for creating custom ligands. The bromine atom can be replaced via cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination) to introduce coordinating moieties. researchgate.netnih.gov For instance, palladium-catalyzed coupling reactions of 4-bromopyrazoles with amines are used to synthesize more complex substituted pyrazoles, which can then act as ligands in catalytic processes. researchgate.net

Building Blocks for Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of highly porous materials constructed from metal ions or clusters linked by organic ligands. The properties of MOFs are highly dependent on the structure of the organic linker. Pyrazole-dicarboxylate derivatives have been identified as excellent linkers for creating robust and porous MOFs. researchgate.net These materials have shown great potential for applications like the selective capture of volatile organic compounds.

This compound serves as a key intermediate in the synthesis of these essential pyrazole-based linkers. The critical step involves the conversion of the bromine atom at the C4-position into a carboxylic acid group, which is a common coordinating group for MOF construction. researchgate.net One established synthetic route involves the reaction of ethyl 4-pyrazolecarboxylates with dibromoalkanes to create bis(4-carboxypyrazol-1-yl)alkanes, which are valuable dicarboxylic acid building blocks for MOFs. researchgate.net By first functionalizing this compound, for example through a lithium-halogen exchange followed by carboxylation, it can be transformed into a tailored linker for the design and synthesis of novel MOFs with specific properties. The incorporation of such pyrazole-based linkers can lead to MOFs with high thermal stability and specific adsorption capabilities.

Other Emerging Research Applications in Organic Synthesis

The versatility of this compound makes it a valuable synthon in a multitude of organic synthesis applications, particularly in medicinal chemistry and agrochemistry. lookchem.comsioc-journal.cn Halogenated pyrazoles are frequently used as key reagents in transition metal-catalyzed cross-coupling reactions, allowing for the straightforward introduction of various substituents onto the pyrazole core. nih.gov This reactivity is fundamental to building molecular complexity.

A powerful strategy for functionalizing this compound is through directed lithiation. Research on the related compound, 4-bromo-1-phenylsulphonylpyrazole, has demonstrated that the pyrazole ring can be regioselectively metallated at the 5-position, and this lithiated intermediate can then react with a wide range of electrophiles to introduce new functional groups. rsc.org This approach creates vicinally disubstituted pyrazoles, which are important structural motifs. rsc.org The N-phenylsulphonyl group can be readily removed, yielding the free N-H pyrazole. rsc.org A similar strategy can be envisioned for this compound, where the stable N-ethyl group directs functionalization at the C5 position via the C4-bromo handle, opening pathways to a diverse array of substituted pyrazole derivatives for various research applications.

| Reaction Type | Reagents/Conditions | Product Type | Potential Application | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Boronic acid/ester, Pd catalyst, Base | 4-Aryl-1-ethyl-1H-pyrazole | Pharmaceuticals, Materials | google.com |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 4-Amino-1-ethyl-1H-pyrazole | Ligand synthesis, Medicinal chemistry | researchgate.net |

| Lithiation/Electrophilic Quench | n-BuLi, then Electrophile (e.g., CO2, Aldehyde) | 1-Ethyl-1H-pyrazole-4,5-disubstituted derivatives | MOF linkers, Complex molecule synthesis | rsc.org |

| Heck Coupling | Alkene, Pd catalyst, Base | 4-Alkenyl-1-ethyl-1H-pyrazole | Polymer precursors, Organic electronics | researchgate.net |

Use in Heterocyclic System Construction

The construction of fused heterocyclic systems is a cornerstone of modern medicinal chemistry, as these scaffolds often exhibit potent biological activities. The pyrazole ring serves as an excellent foundation for building more complex, multi-ring structures. This compound is a strategic starting material for synthesizing these fused systems.

The bromine atom can be transformed into other functional groups that facilitate cyclization reactions. For instance, conversion of the bromo-group to a formyl group (an aldehyde) via a lithium-halogen exchange followed by quenching with a formylating agent would yield 1-ethyl-1H-pyrazole-4-carbaldehyde. Such pyrazole aldehydes are known intermediates in the synthesis of fused systems like pyrano[2,3-c]pyrazoles. ias.ac.in Other synthetic strategies have been developed to create fused systems such as tetrahydro-4H-pyrazolo[1,5-a] researchgate.netnih.govdiazepin-4-ones and benzopyrano[4,3-c]pyrazoles from appropriately substituted pyrazole precursors. nih.govrsc.org These methods often involve N-alkylation and subsequent intramolecular cyclization or condensation reactions with bifunctional reagents. nih.govrsc.org The reactivity of the 4-bromo position on this compound allows it to be readily converted into the necessary precursors for these and other fused heterocyclic constructions, expanding the library of accessible drug-like molecules. nih.govresearchgate.net

Conclusion and Future Research Directions

Summary of Current Research Landscape

Research on 4-bromo-1-ethyl-1H-pyrazole is part of a broader investigation into pyrazole (B372694) derivatives, which are recognized for their significant biological activities. nih.govresearchgate.net Pyrazoles, a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms, are a common scaffold in many pharmaceutical drugs and agrochemicals. mdpi.comias.ac.innih.govmdpi.com The presence of a bromine atom at the 4-position and an ethyl group at the 1-position of the pyrazole ring in this compound makes it a particularly useful intermediate for creating a variety of other molecules. ontosight.aiuni.lu

The current research primarily focuses on utilizing this compound as a starting material in the synthesis of more complex molecules. The bromine atom is susceptible to various substitution reactions, allowing for the introduction of different functional groups and the creation of a diverse library of pyrazole derivatives. ontosight.aievitachem.com These derivatives are then often screened for potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai

Unexplored Avenues and Challenges in Synthesis and Functionalization

While the synthesis of the basic pyrazole structure is well-established, often through the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound, challenges and opportunities remain in the synthesis and functionalization of specific derivatives like this compound. nih.govyoutube.com

Unexplored Avenues:

Novel Catalytic Systems: The development of more efficient and environmentally friendly catalytic systems for the synthesis and functionalization of pyrazoles is an ongoing area of research. ias.ac.insioc-journal.cn This includes the use of novel metal catalysts and greener solvents to improve reaction yields and reduce waste. researchgate.net

Regioselective Functionalization: Achieving high regioselectivity in the functionalization of the pyrazole ring is crucial for creating specific isomers with desired properties. nih.govnih.gov Further research into controlling the position of incoming substituents on the pyrazole ring of this compound could unlock new synthetic possibilities.

Multi-component Reactions: The use of one-pot, multi-component reactions to synthesize complex pyrazole derivatives from simple starting materials is an efficient strategy that warrants further exploration. researchgate.netnih.gov

Challenges:

Handling of Reagents: Some of the reagents used in pyrazole synthesis, such as hydrazine, can be hazardous and require careful handling. youtube.com

Purification: The separation of desired products from reaction mixtures can sometimes be challenging and may require advanced purification techniques. nih.gov

Scale-up: Transitioning from laboratory-scale synthesis to larger-scale industrial production can present significant challenges in terms of cost, safety, and efficiency. evitachem.com

Potential for Novel Applications and Interdisciplinary Research

The versatility of the this compound scaffold opens doors to a wide range of potential applications and interdisciplinary collaborations.

Medicinal Chemistry: The development of novel drug candidates remains a primary focus. By modifying the structure of this compound, researchers can aim to design molecules that target specific enzymes or receptors involved in various diseases. nih.govnih.govacs.org The exploration of pyrazole derivatives as inhibitors of kinases, for example, is a promising area in cancer research. nih.gov

Agrochemicals: Pyrazole derivatives have a history of use as herbicides, insecticides, and fungicides. nih.gov Further research could lead to the development of new, more effective, and environmentally safer agrochemicals based on the this compound structure.

Materials Science: The unique electronic and structural properties of pyrazole-containing compounds make them interesting candidates for applications in materials science. mdpi.com This could include the development of novel fluorescent materials, polymers, or metal-organic frameworks (MOFs). nih.govresearchgate.net

Interdisciplinary Research: The study of this compound and its derivatives provides a platform for collaboration between synthetic organic chemists, medicinal chemists, biologists, and material scientists. Such interdisciplinary efforts are crucial for fully realizing the potential of this versatile chemical compound.

Q & A

Q. What are the optimized synthetic routes for preparing 4-bromo-1-ethyl-1H-pyrazole?

- Methodological Answer : Synthesis typically involves cyclization and bromination steps. For example, triazenylpyrazole precursors can be reacted with azido(trimethyl)silane and trifluoroacetic acid under controlled conditions (0–50°C) to introduce azide groups, followed by bromination . Ethylation may be achieved via nucleophilic substitution using ethyl halides or through Pd-catalyzed cross-coupling. Purification often employs flash chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) .

Q. How can purity and structural integrity be confirmed after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., HRMS-EI for exact mass matching) .

- NMR Spectroscopy : Analyze and NMR shifts to verify substituent positions. For example, ethyl groups typically show quartets (~4.28 ppm for CH) and triplets (~1.33 ppm for CH) .

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., C-Br stretches at ~616 cm) .

Q. What safety precautions are critical during synthesis and handling?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation of volatile intermediates .

- Store reagents in dry, ventilated areas away from ignition sources. Reactive intermediates like brominated pyrazoles may require inert atmospheres (N/Ar) to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated pyrazole derivatives?

- Methodological Answer : Single-crystal XRD provides precise bond lengths and angles. For example, in related bromophenyl-pyrazole hybrids, C-Br bond lengths average ~1.89 Å, and dihedral angles between pyrazole and substituent rings can indicate conjugation extent . Co-crystallization with stabilizing agents (e.g., trifluoroacetic acid) may improve crystal quality .

Q. What strategies are effective for evaluating the bioactivity of this compound?

- Methodological Answer :

- Antimicrobial Assays : Screen against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) protocols, as demonstrated for pyrazole-thiazole hybrids .

- Anticancer Profiling : Use in vitro models (e.g., human cancer cell lines) with tubulin polymerization assays to assess antimitotic activity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., σ receptor antagonism) can quantify affinity .

Q. How does the electronic nature of the bromo substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : Bromine acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Reactivity can be tuned by adjacent substituents: electron-withdrawing groups (e.g., -CF) enhance electrophilicity, while ethyl groups may sterically hinder coupling sites. Monitor reaction progress via TLC and optimize catalyst systems (e.g., Pd(PPh)/SPhos) .

Q. What computational methods support the interpretation of experimental data for brominated pyrazoles?

- Methodological Answer :

- DFT Calculations : Predict NMR chemical shifts and optimize geometries (e.g., B3LYP/6-31G* basis sets) .

- Molecular Docking : Simulate interactions with biological targets (e.g., tubulin or σ receptors) using AutoDock Vina .

Notes

- For reproducibility, document reaction conditions (temperature, solvent ratios) and characterization parameters in detail .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro